3-(3-Phenoxypropanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c19-18(22)17-16(13-8-4-5-9-14(13)24-17)20-15(21)10-11-23-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIMTWCWSPYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .
Chemical Reactions Analysis
3-(3-Phenoxypropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Phenoxypropanamido)benzofuran-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Bioactivity
Key Analogs:
Key Observations:
- Electron-withdrawing groups (e.g., -Cl) at the 3-position (as in ) improve metabolic stability but may reduce solubility compared to electron-donating groups like -OCH₃ .
- Piperazinyl substitutions () enhance CNS penetration, making analogs like Vilazodone intermediates suitable for neuropsychiatric applications .
- Methoxy groups at the 7-position () correlate with superior antioxidant activity, likely due to increased resonance stabilization of free radicals .
Neuroprotective and Antioxidant Efficacy
Comparative Data from Primary Studies:
- Neuroprotection: The phenoxypropanamido derivative exhibits moderate neuroprotective effects in rat cortical neuronal cells, outperforming non-benzofuran analogs but lagging behind 7-methoxy-substituted derivatives .
- Antioxidant Mechanisms: The phenoxypropanamido group’s ability to donate hydrogen atoms and chelate metal ions contributes to its DPPH radical scavenging activity, though it is less potent than methoxy-substituted analogs .
Biological Activity
3-(3-Phenoxypropanamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide. Its molecular formula is , and it has a molecular weight of 328.33 g/mol. The structure consists of a benzofuran core with an amide functional group that enhances its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 328.33 g/mol |
| CAS Number | 399000-40-9 |
Antimicrobial Activity
Benzofuran derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.
Anticancer Properties
The anticancer activity of benzofuran derivatives is well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific biochemical pathways. One study reported that the compound reduced cell viability in human cancer cell lines, including breast and lung cancer cells, by modulating signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. This compound has been found to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Experimental models have shown that treatment with this compound led to a significant reduction in inflammation markers, indicating its potential therapeutic use in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Target Interaction : The compound likely interacts with proteins involved in cell signaling pathways related to inflammation and cancer progression.
- Biochemical Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and cell growth.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated subjects compared to controls.
- Cancer Treatment Research : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its role as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide, and what key reaction steps ensure high purity?
The synthesis involves multi-step methodologies, including:
- Core benzofuran-2-carboxamide formation : Starting with benzofuran-2-carboxylic acid derivatives, followed by functionalization.
- Pd-catalyzed C-H arylation : To introduce substituents regioselectively, minimizing side reactions .
- Transamidation reactions : For coupling phenoxypropanamido groups in a one-pot process to improve efficiency . Industrial-scale approaches often employ continuous flow reactors and automated systems to enhance reproducibility and purity (>95% by HPLC) . Key optimizations include catalyst selection (e.g., Pd-based systems), temperature control, and solvent polarity adjustments.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Structural elucidation : 1H/13C NMR confirms substituent positions and stereochemistry. For example, benzofuran protons resonate distinctively at δ 6.8–7.5 ppm .
- Purity analysis : HPLC with UV/Vis or MS detection identifies impurities (<0.1% threshold for pharmaceutical intermediates) .
- Functional group validation : FT-IR detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds . Advanced applications, such as fluorescence spectroscopy, have been used to study benzofuran-based chemosensors, leveraging structural changes upon analyte binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for benzofuran-2-carboxamide derivatives across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines, buffer conditions, or protein isoforms.
- Impurity profiles : Trace intermediates or byproducts (e.g., unreacted phenoxypropanamido precursors) may skew results . Methodological solutions :
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffers, consistent incubation times).
- Orthogonal validation : Combine enzymatic assays with cell-based models to cross-verify activity .
- Qualitative frameworks : Iterative data collection and triangulation, as recommended in social science research, help identify systemic biases .
Q. What strategies enhance regioselectivity in C-H functionalization during benzofuran synthesis?
- Catalyst design : Pd complexes with bidentate ligands (e.g., 1,10-phenanthroline) improve site specificity for aryl coupling .
- Directing groups : Electron-withdrawing substituents (e.g., -CN) guide C-H activation to meta/para positions .
- Computational modeling : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways . For example, cascade [3,3]-sigmatropic rearrangements in natural product synthesis demonstrate how steric and electronic factors govern regioselectivity .
Q. How do structural modifications at the phenoxypropanamido moiety influence pharmacokinetics?
- Lipophilicity adjustments : Introducing -OH groups (as in 3-(4-hydroxybutyl) analogs) increases aqueous solubility but may reduce membrane permeability .
- Metabolic stability : In vitro hepatocyte assays and cytochrome P450 inhibition studies assess susceptibility to oxidation or glucuronidation.
- SAR integration : Correlate logP, pKa, and plasma protein binding data with in vivo half-life measurements. For instance, fluorinated derivatives (e.g., 4-fluorobenzyl groups) show enhanced metabolic resistance in chemosensor studies .
Key Methodological Recommendations
- Synthetic optimization : Prioritize one-pot reactions and flow chemistry for scalability .
- Analytical rigor : Use LC-MS for impurity profiling and fluorescence spectroscopy for dynamic interaction studies .
- Data reconciliation : Apply iterative frameworks to address contradictions, emphasizing reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
